6-(3-bromophenyl)pyridazin-3(2H)-one
Overview
Description
6-(3-bromophenyl)pyridazin-3(2H)-one (6-BP) is a heterocyclic compound with a pyridazinone ring system. It is a member of the pyridazinone family, which is a group of nitrogen-containing heterocyclic compounds with a wide range of applications. 6-BP is a versatile compound with a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and synthetic chemistry.
Scientific Research Applications
Organic Chemistry - Synthesis of Pyridazines
- Pyridazines, including 6-(3-bromophenyl)pyridazin-3(2H)-one, can be synthesized through various methods. One such method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .
- Another method involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
- These methods offer high regiocontrol and good yields, making them efficient for the synthesis of functionalized pyridazines .
Organic Chemistry - Potential Applications
- While specific applications for 6-(3-bromophenyl)pyridazin-3(2H)-one are not mentioned, pyridazines and their derivatives have been studied for their potential applications in various fields. These include medicinal chemistry, where they are investigated for their biological activities, and materials science, where they are explored for their electronic properties .
- More research is needed to fully understand the potential applications of 6-(3-bromophenyl)pyridazin-3(2H)-one and similar compounds .
properties
IUPAC Name |
3-(3-bromophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMQDXFSGTYZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512217 | |
Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-bromophenyl)pyridazin-3(2H)-one | |
CAS RN |
62902-65-2 | |
Record name | 6-(3-Bromophenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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